1-(3-Methoxybenzyl)imidazolidin-2-one
Description
Structure
3D Structure
Properties
IUPAC Name |
1-[(3-methoxyphenyl)methyl]imidazolidin-2-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14N2O2/c1-15-10-4-2-3-9(7-10)8-13-6-5-12-11(13)14/h2-4,7H,5-6,8H2,1H3,(H,12,14) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMTPXBSFZHPKIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)CN2CCNC2=O | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
206.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Advanced Spectroscopic and Structural Characterization of 1 3 Methoxybenzyl Imidazolidin 2 One
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the cornerstone for determining the structure of 1-(3-Methoxybenzyl)imidazolidin-2-one in solution. By analyzing the magnetic properties of atomic nuclei, primarily ¹H, ¹³C, and ¹⁵N, a complete map of the molecular framework can be assembled.
One-dimensional NMR spectra provide fundamental information about the chemical environment, number, and connectivity of atoms within the molecule.
¹H NMR Spectroscopy: The proton NMR spectrum of this compound displays distinct signals corresponding to each unique proton environment. The aromatic protons of the 3-methoxybenzyl group typically appear as a complex multiplet in the range of δ 6.80-7.30 ppm. The benzylic protons (Ar-CH₂-N) are expected to resonate as a singlet around δ 4.4-4.5 ppm. The methylene (B1212753) protons of the imidazolidinone ring (N-CH₂-CH₂-N) are chemically non-equivalent and are anticipated to appear as two triplets around δ 3.2-3.6 ppm. The methoxy (B1213986) group (-OCH₃) protons will present as a sharp singlet at approximately δ 3.80 ppm. A broad singlet, corresponding to the N-H proton of the urea (B33335) moiety, is also expected, though its chemical shift can vary depending on the solvent and concentration.
¹³C NMR Spectroscopy: The ¹³C NMR spectrum provides information on the carbon skeleton. The carbonyl carbon (C=O) of the imidazolidinone ring is the most deshielded, with a characteristic chemical shift in the range of δ 160-165 ppm. The aromatic carbons of the methoxybenzyl group will show signals between δ 112-160 ppm. Specifically, the carbon attached to the methoxy group (C-OCH₃) is expected around δ 159-160 ppm, while the other aromatic carbons resonate at slightly lower fields. The benzylic carbon (Ar-CH₂) signal is predicted to be near δ 47-50 ppm. The two methylene carbons of the imidazolidinone ring are expected at approximately δ 40-45 ppm, and the methoxy carbon (-OCH₃) will appear around δ 55 ppm. allfordrugs.com
¹⁵N NMR Spectroscopy: While less common, ¹⁵N NMR can offer direct insight into the electronic environment of the nitrogen atoms. For cyclic ureas like imidazolidin-2-one, the two nitrogen atoms are in different environments. The nitrogen atom of the N-H group and the nitrogen atom substituted with the benzyl (B1604629) group will have distinct chemical shifts. Based on typical values for amides and ureas, their resonances are expected to fall within the δ 60-130 ppm range (referenced against liquid ammonia). science-and-fun.de This technique can be particularly useful for studying hydrogen bonding and protonation effects.
Table 1: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound
| Assignment | Predicted ¹H Chemical Shift (ppm) | Predicted ¹³C Chemical Shift (ppm) |
| C=O | - | 162.5 |
| Aromatic C-OCH₃ | - | 159.8 |
| Aromatic C-CH₂ | - | 139.5 |
| Aromatic CH (C5') | 7.25 (t) | 129.7 |
| Aromatic CH (C6') | 6.85 (d) | 120.1 |
| Aromatic CH (C4') | 6.80 (dd) | 113.8 |
| Aromatic CH (C2') | 6.82 (s) | 112.9 |
| -OCH₃ | 3.80 (s) | 55.2 |
| Ar-CH₂-N | 4.45 (s) | 48.5 |
| N-CH₂ | 3.45 (t) | 42.1 |
| N-CH₂ | 3.30 (t) | 40.5 |
| N-H | 5.5-6.5 (br s) | - |
Note: Predicted values are based on typical chemical shifts for similar structural motifs. Actual experimental values may vary based on solvent and other conditions.
2D NMR experiments are essential for unambiguously assigning the signals from 1D spectra and for determining the through-bond and through-space relationships between nuclei. usm.mynih.gov
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) couplings. For this compound, COSY would show correlations between the adjacent protons on the imidazolidinone ring (N-CH₂-CH₂-N). It would also map the connectivity of the protons within the aromatic ring, confirming their relative positions. nih.gov
HETCOR (Heteronuclear Correlation) / HSQC (Heteronuclear Single Quantum Coherence): These techniques correlate the chemical shifts of protons with their directly attached carbons (¹H-¹³C). A HETCOR or HSQC spectrum would definitively link each proton signal in the ¹H spectrum to its corresponding carbon signal in the ¹³C spectrum, which is invaluable for assigning the methylene and aromatic signals.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment identifies protons that are close to each other in space, regardless of whether they are connected through bonds. NOESY would be crucial for determining the conformation of the molecule in solution. For instance, correlations between the benzylic protons (Ar-CH₂) and the protons on the imidazolidinone ring would provide information about the orientation of the benzyl group relative to the heterocyclic ring. clockss.org
COLOC (Correlation Spectroscopy via Long-Range Coupling) / HMBC (Heteronuclear Multiple Bond Correlation): These experiments show correlations between protons and carbons that are separated by two or three bonds. This is particularly useful for assigning quaternary (non-protonated) carbons. For example, the benzylic protons would show a correlation to the aromatic carbon they are attached to (C1'), as well as to the adjacent aromatic carbons (C2' and C6') and the carbonyl carbon of the imidazolidinone ring.
Vibrational Spectroscopy
Vibrational spectroscopy probes the molecular vibrations of a compound and provides a characteristic fingerprint based on its functional groups.
FT-IR spectroscopy is a rapid and powerful technique for identifying the functional groups present in this compound. The spectrum is characterized by several key absorption bands. A strong, sharp absorption band corresponding to the carbonyl (C=O) stretching of the cyclic urea (amide) group is expected in the region of 1680-1700 cm⁻¹. The N-H stretching vibration of the secondary amine in the ring will appear as a moderate band around 3300-3350 cm⁻¹. The aromatic C-H stretching vibrations are anticipated just above 3000 cm⁻¹, while the aliphatic C-H stretching of the methylene and methoxy groups will be observed just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹). The C-N stretching vibrations of the urea structure will likely appear in the 1250-1350 cm⁻¹ range. Furthermore, characteristic bands for the aromatic ring C=C stretching will be present in the 1450-1600 cm⁻¹ region, and the C-O stretching of the methoxy group is expected around 1040 cm⁻¹ and 1250 cm⁻¹. vscht.cz
Table 2: Characteristic FT-IR Absorption Bands for this compound
| Wavenumber (cm⁻¹) | Vibration Type | Functional Group |
| 3300-3350 | N-H Stretch | Secondary Amine (in ring) |
| 3010-3080 | C-H Stretch | Aromatic |
| 2850-2960 | C-H Stretch | Aliphatic (CH₂, OCH₃) |
| 1680-1700 | C=O Stretch | Cyclic Urea (Amide I) |
| 1450-1600 | C=C Stretch | Aromatic Ring |
| 1250-1350 | C-N Stretch | Amine |
| 1250 & 1040 | C-O Stretch | Aryl Ether |
Mass Spectrometry (MS) Techniques
Mass spectrometry provides information about the mass-to-charge ratio (m/z) of a molecule and its fragments, allowing for the determination of the molecular weight and elucidation of the structure.
For this compound (C₁₁H₁₄N₂O₂), the calculated molecular weight is approximately 206.24 g/mol . In an electron ionization (EI) mass spectrum, the molecular ion peak (M⁺) would be expected at m/z 206.
The fragmentation pattern is highly predictable and provides significant structural information. libretexts.orgchemguide.co.uk A primary and often most abundant fragment would result from the benzylic cleavage, which is a highly favored fragmentation pathway. This cleavage would form the stable 3-methoxybenzyl cation, resulting in a prominent peak at m/z 121. The other fragment would be the imidazolidin-2-one radical with a mass of 85. Further fragmentation of the 3-methoxybenzyl cation could involve the loss of formaldehyde (B43269) (CH₂O, 30 Da) to give a peak at m/z 91 (tropylium ion), followed by the loss of acetylene (B1199291) (C₂H₂, 26 Da) to yield a fragment at m/z 65. Fragmentation of the imidazolidinone ring itself is also possible, leading to smaller fragments.
Table 3: Predicted Mass Spectrometry Fragmentation for this compound
| m/z | Proposed Fragment | Formula |
| 206 | Molecular Ion [M]⁺ | [C₁₁H₁₄N₂O₂]⁺ |
| 121 | 3-Methoxybenzyl cation (Base Peak) | [C₈H₉O]⁺ |
| 91 | Tropylium ion (from m/z 121) | [C₇H₇]⁺ |
| 85 | Imidazolidin-2-one radical cation | [C₃H₅N₂O]⁺ |
| 65 | Phenyl cation fragment | [C₅H₅]⁺ |
High-Resolution Mass Spectrometry
Detailed high-resolution mass spectrometry data, which would provide the exact mass of the molecule and its fragments to confirm its elemental composition, is not available in published literature.
Electrospray Ionization Mass Spectrometry (MS-ES⁺)
Specific data from electrospray ionization mass spectrometry, which would detail the fragmentation patterns of the protonated molecule [M+H]⁺, could not be found in the searched scientific databases and literature.
X-ray Crystallography for Solid-State Structure Determination
There are no published crystallographic studies for this compound. Consequently, information regarding its crystal system, space group, unit cell dimensions, and other solid-state structural parameters is not available.
Elemental Analysis for Compositional Verification
Experimentally determined elemental analysis data (percentages of Carbon, Hydrogen, Nitrogen, and Oxygen) for this compound, which would serve to verify its empirical formula, has not been reported in the accessible scientific literature.
Reaction Mechanisms and Kinetic Studies Pertinent to 1 3 Methoxybenzyl Imidazolidin 2 One
Elucidation of Mechanistic Pathways for Key Cyclization Reactions
The formation of the imidazolidin-2-one ring is predominantly achieved through intramolecular cyclization. Several distinct mechanistic pathways have been elucidated for this transformation, depending on the starting materials and reaction conditions.
Intramolecular Hydroamidation of Unsaturated Ureas : A common pathway involves the intramolecular hydroamidation of N-allyl or N-propargyl ureas. mdpi.comresearchgate.net In the case of propargylic ureas, a base deprotonates the urea (B33335) nitrogen, increasing its nucleophilicity. acs.org The resulting anion then attacks the alkyne in a 5-exo-dig cyclization to form the imidazolidin-2-one ring. mdpi.com Computational studies, specifically DFT calculations, support a non-assisted cyclization of the deprotonated urea as the rate-determining step. acs.org
Palladium-Catalyzed Carboamination : Another significant pathway is the palladium-catalyzed carboamination of N-allylureas with aryl bromides. mdpi.comnih.gov The proposed mechanism initiates with the oxidative addition of the aryl bromide to a Pd(0) complex. mdpi.com Subsequent deprotonation of the urea by a base allows for the formation of a Pd-N bond. This is followed by a syn-insertion of the alkene into the Pd-N bond and a final reductive elimination step that forms the C-C and C-N bonds of the product, regenerating the Pd(0) catalyst. mdpi.comnih.gov
Acid-Catalyzed Cyclization of Acetals : The reaction of N-(2,2-dialkoxyethyl)ureas with C-nucleophiles under acidic conditions provides another route. The mechanism begins with the acid-promoted formation of a cyclic 5-alkoxyimidazolidin-2-one intermediate via intramolecular cyclization. nih.govmdpi.com Elimination of an alcohol molecule from this intermediate generates a crucial N-acyliminium ion (or imidazolinium cation). nih.gov This electrophilic cation is then trapped by a nucleophile to yield the substituted imidazolidin-2-one. nih.govmdpi.com
Aziridine (B145994) Ring Expansion : The cycloaddition of 2-vinylaziridines with isocyanates, catalyzed by palladium, also yields imidazolidin-2-ones. mdpi.comorganic-chemistry.org The mechanism involves the reaction of a Pd(0) complex with the vinyl group to form a η3-allyl palladium intermediate. The strongly nucleophilic aziridine nitrogen then attacks the electrophilic carbon of the isocyanate. Subsequent ring-closing and catalyst regeneration afford the final product. mdpi.com
Table 1: Comparison of Key Cyclization Pathways for Imidazolidin-2-one Synthesis
| Mechanistic Pathway | Key Precursor(s) | Catalyst/Reagent | Key Intermediate(s) | Driving Force |
| Intramolecular Hydroamidation | N-Propargyl Urea | Organobase (e.g., BEMP) | Deprotonated Urea Anion | Increased nucleophilicity of nitrogen |
| Palladium-Catalyzed Carboamination | N-Allyl Urea, Aryl Bromide | Pd(0) complex, Base | Pd-N bonded species | Reductive elimination |
| Acid-Catalyzed Cyclization | N-(2,2-Dialkoxyethyl) Urea | Brønsted or Lewis Acid | N-Acyliminium Cation | Formation of stable cation |
| Aziridine Ring Expansion | 2-Vinylaziridine, Isocyanate | Pd(0) complex | η3-Allyl Palladium Complex | Ring strain release/Nucleophilic attack |
Role of Catalysts in Reaction Kinetics and Selectivity
Catalysts play a pivotal role in governing the rate, efficiency, and selectivity of imidazolidin-2-one synthesis. Both metal complexes and organocatalysts have been effectively employed.
Metal Catalysts :
Palladium : Palladium complexes are widely used in diamination and carboamination reactions. mdpi.comorganic-chemistry.org In the intramolecular carboamination of N-allylureas, the choice of phosphine (B1218219) ligand (e.g., Xantphos) is critical for promoting the desired reductive elimination and preventing side reactions, thereby enhancing reaction rate and yield. nih.govorganic-chemistry.org
Gold and Silver : Gold(I) and Silver(I) catalysts are effective in the hydroamination of propargylic ureas. mdpi.com They act as π-acids, activating the alkyne toward nucleophilic attack by the urea nitrogen, which significantly accelerates the 5-exo-dig cyclization. mdpi.com Gold catalysis, in particular, has shown remarkable selectivity under mild conditions. mdpi.com
Copper : Copper catalysts have been utilized in oxidative amination reactions of N-allyl ureas. mdpi.com These reactions can proceed through radical pathways involving organocuprate species. mdpi.com
Organocatalysts :
Phosphazene Bases : Strong, non-nucleophilic organic bases like BEMP (2-tert-Butylimino-2-diethylamino-1,3-dimethylperhydro-1,3,2-diazaphosphorine) have proven highly effective in catalyzing the intramolecular hydroamidation of propargylic ureas. researchgate.netacs.org Kinetic studies show these bases are superior to amidine (DBU) and guanidine (B92328) (TBD) bases. acs.org Their function is to deprotonate the urea, generating a highly reactive nucleophile that readily undergoes cyclization even at ambient temperatures, leading to exceptionally short reaction times. researchgate.netacs.org
Brønsted Acids : In the cyclization of N-(2,2-dialkoxyethyl)ureas, acids like trifluoroacetic acid (TFA) catalyze the formation of the key N-acyliminium ion intermediate, which is essential for the subsequent C-C bond formation. nih.govmdpi.com
Table 2: Influence of Catalysts on Imidazolidin-2-one Synthesis
| Catalyst Type | Example Catalyst | Reaction Type | Role of Catalyst | Impact on Kinetics/Selectivity |
| Transition Metal | Pd₂(dba)₃/Xantphos | Carboamination | Facilitates oxidative addition and reductive elimination | Increases reaction rate and controls diastereoselectivity. nih.govorganic-chemistry.org |
| Transition Metal | AuCl, Ag(I) salts | Hydroamination | π-acid, activates alkyne | Accelerates 5-exo-dig cyclization, high regioselectivity. mdpi.com |
| Organocatalyst | BEMP (Phosphazene Base) | Hydroamidation | Brønsted base, deprotonates urea | Drastically reduces reaction times (to minutes); high chemo- and regioselectivity. researchgate.netacs.org |
| Organocatalyst | TFA (Brønsted Acid) | Cyclization/Substitution | Protonates acetal, facilitates iminium ion formation | Enables cyclization and subsequent reaction with nucleophiles. nih.govmdpi.com |
Influence of Substituent Effects on Reactivity and Product Distribution
The nature and position of substituents on the starting materials, such as the 3-methoxybenzyl group, significantly affect the reaction kinetics and the distribution of products.
Electronic Effects : The electronic properties of substituents on the aryl rings of N-aryl ureas influence reactivity. In acid-catalyzed cyclizations, electron-donating groups on the aryl ring can stabilize the N-acyliminium cation, although no direct correlation with yield was observed in some studies. nih.gov In base-catalyzed hydroamidations, both electron-donating (e.g., -OMe, -Me) and electron-withdrawing (e.g., -F, -CO₂Me) groups on aryl substituents are well-tolerated, indicating the robustness of the method, though reaction rates can be affected. acs.org The 3-methoxybenzyl group is primarily electronically neutral to weakly activating through resonance, and its effect on the nitrogen nucleophilicity in the precursor to 1-(3-methoxybenzyl)imidazolidin-2-one would be modest.
Steric Effects : Steric hindrance plays a crucial role. In the BEMP-catalyzed cyclization of propargylic ureas, increased steric bulk on the carbon alpha to the triple bond can slow the reaction rate. acs.org Conversely, bulky substituents on the nitrogen beta to the triple bond can lead to lower yields. acs.org For the synthesis of this compound, the benzyl (B1604629) group is sterically significant and its conformation can influence the approach to the reactive centers during cyclization.
Isomerization Processes in Imidazolidin-2-one Formation
During the synthesis of imidazolidin-2-ones, isomerization can lead to different regioisomers or structural isomers.
Regioisomerism (4- vs. 5-substitution) : In the acid-catalyzed reaction of N-(2,2-dialkoxyethyl)ureas, an equilibrium between isomeric iminium cations can be established. nih.govmdpi.com An initial 5-substituted product can form, but deprotonation to an imidazoline-2-one intermediate followed by reprotonation can lead to a more stable, isomeric iminium cation. nih.gov This isomeric cation then reacts with a nucleophile to yield the thermodynamically favored 4-substituted imidazolidin-2-one as the major product. nih.govmdpi.com The reaction conditions, such as the amount of acid catalyst, can influence the regioselectivity. nih.gov
Structural Isomerism (Imidazolidin-2-one vs. Imidazol-2-one) : The reaction of propargylic ureas can yield either imidazolidin-2-ones (with an exocyclic double bond) or imidazol-2-ones (with an endocyclic double bond). researchgate.netacs.org The outcome is highly dependent on the substitution pattern of the precursor. DFT studies suggest that the formation of imidazol-2-ones proceeds through a distinct pathway involving a base-mediated isomerization of the propargylic urea to an allenamide intermediate, which then undergoes cyclization. researchgate.netacs.org
Stereochemical Outcomes and Enantiodetermining Steps in Asymmetric Syntheses
Many synthetic methods for imidazolidin-2-ones are capable of creating new stereocenters, and achieving high stereocontrol is a key objective.
Diastereoselectivity : In the palladium-catalyzed carboamination of N-allylureas derived from E-1,2-disubstituted or cyclic alkenes, products resulting from syn-addition across the double bond are observed with excellent selectivity. mdpi.comnih.gov This stereochemical outcome is a direct consequence of the syn-insertion of the alkene into the Pd-N bond followed by reductive elimination that proceeds with retention of configuration. mdpi.com
Enantioselectivity : Asymmetric synthesis of chiral imidazolidin-2-ones has been achieved with high enantioselectivity using palladium catalysis with chiral ligands, such as chiral pyridine-oxazoline. mdpi.com Mechanistic studies in related palladium-catalyzed reactions suggest that the reductive elimination step can be the enantio-determining step of the catalytic cycle. mdpi.com The geometry of the palladium complex and the steric and electronic properties of the chiral ligand dictate the facial selectivity of this final bond-forming step, thereby controlling the absolute stereochemistry of the product. mdpi.com
Computational and Theoretical Chemistry Investigations of 1 3 Methoxybenzyl Imidazolidin 2 One and Analogues
Density Functional Theory (DFT) Calculations for Molecular Structure and Energetics
Density Functional Theory (DFT) is a robust computational method used to investigate the electronic structure of molecules. iau.ir It has proven to be a valuable tool for optimizing molecular geometries and calculating thermodynamic properties. iau.ir For 1-(3-Methoxybenzyl)imidazolidin-2-one and its analogues, DFT calculations, typically using functionals like B3LYP combined with basis sets such as 6-31G* or 6-311++G(d,p), are employed to determine the most stable three-dimensional structure. iau.irresearchgate.netnih.gov
These calculations yield precise data on bond lengths, bond angles, and dihedral angles. For instance, in related imidazolidine (B613845) structures, DFT has been used to confirm that the five-membered ring is not perfectly planar. nih.gov The calculations can also determine thermodynamic parameters such as enthalpy, entropy, and Gibbs free energy, which are crucial for understanding the stability of the molecule and its derivatives under various conditions. iau.irnih.gov The agreement between calculated and experimental data, where available, validates the chosen computational model. nih.gov
| Parameter | Description | Typical Calculated Value |
|---|---|---|
| C=O Bond Length | The length of the carbonyl double bond in the imidazolidinone ring. | ~1.22 - 1.25 Å |
| N-C (Amide) Bond Length | The length of the nitrogen-carbonyl carbon bond. | ~1.35 - 1.40 Å |
| N-C-N Bond Angle | The angle within the urea (B33335) functional group inside the ring. | ~110° - 115° |
| Ring Puckering | Deviation of ring atoms from a mean plane, indicating non-planarity. | Variable, often with specific atoms displaced above/below the plane. nih.gov |
Quantum Chemical Characterization of Electronic Properties
Frontier Molecular Orbital (FMO) theory is central to understanding chemical reactivity. ucsb.edu The two most important orbitals are the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). wikipedia.orgpressbooks.pub The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between these two orbitals, known as the HOMO-LUMO gap (ΔE), is a critical parameter for describing the electronic properties and reactivity of a molecule. wikipedia.orgschrodinger.com
A small HOMO-LUMO gap suggests that a molecule is more polarizable and has high chemical reactivity and low kinetic stability, as less energy is required to excite an electron from the HOMO to the LUMO. nih.govnih.gov For this compound, the distribution of these orbitals would likely show the HOMO localized on the electron-rich methoxybenzyl group and the LUMO centered around the electron-accepting carbonyl group of the imidazolidinone ring. nih.gov
From the energies of the HOMO and LUMO, several global reactivity descriptors can be calculated to quantify the reactivity of a molecule as a whole. iau.irresearchgate.net These descriptors, derived from conceptual DFT, include:
Electronic Chemical Potential (μ): Represents the escaping tendency of electrons from a system. It is calculated as μ = (E_HOMO + E_LUMO) / 2. iau.ir
Chemical Hardness (η): Measures the resistance to a change in electron distribution. It is calculated as η = (E_LUMO - E_HOMO) / 2. iau.ir Molecules with a large HOMO-LUMO gap are considered "hard," while those with a small gap are "soft." nih.gov
Global Softness (S): The reciprocal of chemical hardness (S = 1/η), indicating a molecule's polarizability.
Global Electrophilicity Index (ω): Measures the ability of a species to accept electrons. It is defined as ω = μ² / 2η. iau.ir
These descriptors are invaluable for comparing the reactivity of this compound with its analogues, predicting how structural modifications affect its electronic behavior. researchgate.net
| Descriptor | Formula | Chemical Significance |
|---|---|---|
| Chemical Potential (μ) | (E_HOMO + E_LUMO) / 2 | Indicates the tendency of electrons to escape; related to electronegativity. iau.ir |
| Chemical Hardness (η) | (E_LUMO - E_HOMO) / 2 | Measures resistance to deformation or change in electron configuration. iau.ir |
| Global Electrophilicity (ω) | μ² / 2η | Quantifies the electrophilic nature of a molecule. iau.ir |
| Global Softness (S) | 1 / η | Indicates the molecule's polarizability and reactivity. nih.gov |
Reaction Pathway Analysis and Transition State Modeling
Computational chemistry provides powerful tools to explore the mechanisms of chemical reactions. cuny.edu For the synthesis of the imidazolidin-2-one ring system, DFT calculations can be used to map out the entire reaction pathway. acs.org This involves identifying all relevant intermediates and, crucially, the transition states that connect them.
A transition state is the highest energy point along a reaction coordinate, and its structure and energy determine the activation barrier of the reaction. By modeling these states, chemists can understand the feasibility of a proposed mechanism. For example, studies on the synthesis of imidazolidin-2-ones via intramolecular hydroamidation of propargylic ureas have used DFT to support a nonassisted cyclization pathway involving a deprotonated urea intermediate. acs.org Such analyses can also elucidate the role of catalysts and solvent molecules in stabilizing transition states and lowering activation energies. researchgate.net
Molecular Electrostatic Potential (MEP) Mapping for Reactivity Prediction
The Molecular Electrostatic Potential (MEP) is a visual tool used to predict the reactive sites of a molecule for electrophilic and nucleophilic attacks. nih.govchemrxiv.org The MEP map illustrates the charge distribution on the molecule's surface using a color scale. researchgate.net
Red regions indicate negative electrostatic potential, corresponding to areas of high electron density. These sites are susceptible to electrophilic attack and are often associated with lone pairs on heteroatoms like oxygen or nitrogen. researchgate.netnih.gov
Blue regions indicate positive electrostatic potential, representing areas of electron deficiency. These sites are prone to nucleophilic attack and are typically found around hydrogen atoms bonded to electronegative atoms. researchgate.netnih.gov
Green regions represent neutral or near-zero potential.
For this compound, an MEP map would likely show a strong negative potential (red) around the carbonyl oxygen, making it a primary site for hydrogen bonding and electrophilic attack. Conversely, positive potential (blue) would be expected around the N-H protons of the imidazolidinone ring, identifying them as potential sites for deprotonation or interaction with nucleophiles. nih.gov
Conformational Analysis and Stability Studies
Molecules with rotatable single bonds, such as this compound, can exist in multiple spatial arrangements known as conformations. researchgate.net Conformational analysis involves computationally exploring the potential energy surface of the molecule by systematically rotating key bonds—in this case, the bond connecting the benzyl (B1604629) group to the nitrogen atom of the imidazolidinone ring.
These studies identify the lowest energy (most stable) conformers and the energy barriers for rotation between them. nih.gov The results can reveal which conformations are most likely to be present at a given temperature and which shape is preferred for biological interactions. This information is critical, as the biological activity of a molecule is often dependent on its ability to adopt a specific three-dimensional shape to fit into a receptor or enzyme active site. researchgate.net
Advanced Applications and Broader Utility of Imidazolidin 2 One Derivatives in Chemical Science
Role as Chiral Auxiliaries in Asymmetric Organic Synthesis
Chiral imidazolidin-2-one derivatives have emerged as highly efficient chiral auxiliaries, providing a powerful method for controlling stereochemistry in organic reactions. journals.co.za They represent a refinement of earlier auxiliaries, such as the well-known oxazolidinones, offering distinct advantages like higher crystallinity of their derivatives, which facilitates purification by recrystallization, and greater resistance of the heterocyclic ring to nucleophilic attack and ring-opening. journals.co.zaresearchgate.net
These auxiliaries have demonstrated broad applicability in a variety of asymmetric transformations, including alkylation reactions, aldol (B89426) reactions, Michael additions, and Diels-Alder cycloadditions. researchgate.netresearchgate.netalfachemic.com For instance, N-enoyl-imidazolidin-2-ones derived from ephedrine (B3423809) act as highly diastereoselective dienophiles in Diels-Alder reactions promoted by dialkylaluminium, leading to optically pure products. researchgate.net The stereochemical outcome of these reactions can often be rationally predicted and controlled, making them valuable in the synthesis of complex chiral molecules. chim.it
A notable feature of some imidazolidin-2-one auxiliaries is their N-bifunctionality, which allows for the construction of C2-symmetric forms, further enhancing their utility in stereoselective synthesis. journals.co.zaresearchgate.net The development of polymer-supported versions, such as those on non-cross-linked polystyrene, has also addressed the critical issue of catalyst recovery and reuse. nih.gov These supported auxiliaries have shown excellent diastereocontrol (>99% de) in asymmetric alkylations, enabling the production of highly optically pure carboxylic acids. nih.gov
Table 1: Performance of Imidazolidin-2-one Auxiliaries in Asymmetric Reactions
| Reaction Type | Auxiliary Type | Substrate | Diastereomeric Excess (de) / Enantiomeric Excess (ee) | Reference |
| Asymmetric Alkylation | Polystyrene-supported 2-imidazolidinone | N-propionyl derivative | >99% de | nih.gov |
| Diels-Alder Reaction | Ephedrine-based imidazolidin-2-one | N-enoyl derivatives | High π-facial selectivity | journals.co.za |
| Aldol Reaction | N-acetyl-imidazolidin-2-one | Titanium enolate | 92:8 dr | chim.it |
| Dynamic Kinetic Resolution | α-haloacyl imidazolidinones | Nitrogen/Carbon nucleophiles | Up to 100% de | researchgate.net |
Ligands in Metal-Catalyzed Reactions
Beyond their role as stoichiometric auxiliaries, imidazolidin-2-one derivatives are crucial as ligands in transition metal catalysis. journals.co.za Their structural framework is an ideal precursor for the synthesis of N-heterocyclic carbenes (NHCs), which are powerful ligands for a variety of metal catalysts, particularly palladium. mdpi.com These NHC ligands, derived from the imidazolidin-2-one core, can stabilize the metal center and modulate its reactivity and selectivity in cross-coupling reactions and other catalytic cycles. mdpi.com
For example, chiral spiro phosphoramidite (B1245037) ligands based on an imidazolidin-2-one structure have been developed for palladium-catalyzed asymmetric hydroamination and arylation of alkenes. researchgate.net Furthermore, amino-imidazolin-2-imine ligands have been used to synthesize iron(I) and iron(II) complexes that are highly efficient precatalysts for H/D exchange reactions in hydrosilanes. acs.org The versatility of the imidazolidin-2-one scaffold allows for fine-tuning of the ligand's steric and electronic properties to optimize catalyst performance for specific transformations.
Precursors for the Synthesis of α-Amino Acids and Vicinal Diamines
Imidazolidin-2-one derivatives serve as valuable synthetic intermediates for producing other important classes of molecules, notably α-amino acids and vicinal (1,2-)diamines. mdpi.comnih.govnih.gov Vicinal diamines are fundamental building blocks in coordination chemistry and medicinal chemistry, and imidazolidin-2-ones provide a stable, cyclic precursor from which the diamine can be liberated, often by hydrolysis. nih.govnih.gov This approach is particularly useful for synthesizing chiral diamines when starting from an enantiopure imidazolidin-2-one. nih.gov
The use of chiral imidazolidin-2-ones as auxiliaries for the diastereoselective alkylation of glycine (B1666218) imine derivatives offers a practical route to various non-proteinogenic α-amino acids. mdpi.com Similarly, N-amino-imidazolin-2-one peptidomimetics can be synthesized via cyclization of aza-propargylglycinamides, providing access to constrained amino acid analogues that can induce specific peptide conformations. nih.gov Palladium-catalyzed asymmetric diamination of 1,3-dienes using dialkylureas can produce chiral 4-vinylimidazolidin-2-ones, which are precursors to functionalized vicinal diamines. organic-chemistry.org
Development of Biopolymer Scaffolds with Enhanced Stability
In the field of peptide and protein chemistry, the imidazolidin-2-one scaffold has been incorporated directly into peptide backbones to create novel biomaterials and peptidomimetics. nih.gov These scaffolds can be generated through the in-peptide cyclization of α,β-diaminopropionic acid (Dap) residues. nih.gov The resulting peptidomimetics containing the imidazolidin-2-one-4-carboxylate (Imi) core act as constrained proline analogues. nih.gov
The key features of these Imi scaffolds are their relatively flat structure and the trans-restricted geometry they impose on the preceding peptide bond. nih.gov This conformational constraint is a powerful tool for inducing and stabilizing specific, well-defined secondary structures, such as turns and helices, within a peptide chain. nih.gov Furthermore, these scaffolds can be equipped with a variety of side chains, including unnatural or functionalized substituents that can be used as linkers to attach the peptides to nanoparticles, biomaterials, or diagnostic probes for advanced applications. nih.gov
Applications in Materials Science (e.g., Chiral Microporous Materials)
The utility of the imidazolidin-2-one unit extends into materials science, where it has been employed as a building block for functional materials. Specifically, 2-imidazolidinone has been used as a reactant in the synthesis of chiral microporous materials starting from achiral precursors. The ability to generate chirality in the solid state from non-chiral components is a significant area of research in materials chemistry, with potential applications in enantioselective separations, sensing, and catalysis. The defined geometry and hydrogen-bonding capabilities of the imidazolidin-2-one ring likely play a crucial role in directing the assembly of these ordered, chiral structures.
Catalytic Roles in Organic Synthesis (e.g., Carbon-Carbon and Carbon-Heteroatom Bond Formation)
Imidazolidin-2-one derivatives themselves can function as organocatalysts, mediating reactions without the need for a metal. acs.org An organo-catalyzed method for synthesizing imidazolidin-2-ones and imidazol-2-ones from propargylureas has been developed using a phosphazene base as the catalyst. acs.orgresearchgate.net This intramolecular hydroamidation proceeds with excellent chemo- and regioselectivity under ambient conditions, representing an atom-economical route to these heterocycles. acs.org
In metal-catalyzed processes, the imidazolidin-2-one core is central to reactions that form carbon-heteroatom bonds. Palladium-catalyzed intramolecular diamination of alkenes is a well-established strategy for constructing the imidazolidin-2-one scaffold itself, which is a testament to its stability and favorability as a reaction product. mdpi.com These reactions, which form two new C-N bonds, are fundamental transformations in the synthesis of nitrogen-containing compounds. mdpi.com
Agrochemical Research (e.g., Fungicides, Herbicides)
The biological activity of the imidazolidin-2-one ring system has led to its investigation in agrochemical research. Various derivatives have been tested for fungicidal, insecticidal, and phytocidal (herbicidal) properties. researchgate.net For instance, 5,5-diphenylimidazolidin-2-thione-4-one, a related derivative, was found to be the most active against several pathogenic fungi, including Pythium debarianum, in some cases exceeding the activity of standard pesticides. researchgate.net
These compounds have also shown significant phytotoxic effects, indicating their potential as herbicides. researchgate.net The activity often depends on the specific substitution pattern on the imidazolidinone ring, with some derivatives showing more potent inhibition of shoot growth in test plants than the germination process itself. researchgate.net The imidazolidin-2-one structure is also a known decomposition product of ethylenebis(dithiocarbamate) (B1227036) (EBDC) fungicides, highlighting its relevance in the environmental fate of existing agrochemicals. The core scaffold is also found in some commercial herbicides and insecticides.
Chemical Sensing Technologies
The application of imidazolidin-2-one derivatives in chemical sensing is a burgeoning field of research. While the specific compound "1-(3-Methoxybenzyl)imidazolidin-2-one" has not been extensively studied for its sensing capabilities, the broader class of imidazolidin-2-one derivatives is showing significant potential. These compounds are being explored for their ability to detect a range of analytes through various mechanisms, primarily centered around fluorescence and electrochemical signal transduction.
The design of these sensors typically involves the functionalization of the imidazolidin-2-one core with specific recognition units and signaling moieties. The recognition unit is responsible for selectively binding to the target analyte, while the signaling moiety produces a measurable response upon binding.
Fluorescent Chemosensors
Imidazolidin-2-one derivatives are particularly well-suited for the development of fluorescent chemosensors. By attaching a fluorophore to the imidazolidin-2-one scaffold, changes in the local chemical environment upon analyte binding can lead to a detectable change in fluorescence intensity or wavelength. This can manifest as either fluorescence quenching ("turn-off" sensor) or enhancement ("turn-on" sensor).
One notable example involves the use of an imidazoline-2-thione derivative, a close structural relative of imidazolidin-2-one, in a two-photon fluorescent probe for hypochlorous acid. nih.gov This highlights the potential of the core structure in designing sensors for reactive oxygen species, which play crucial roles in various biological processes.
The general principle behind the design of such sensors involves positioning the imidazolidin-2-one nitrogen atoms to coordinate with metal ions. This coordination can alter the electronic properties of the attached fluorophore, leading to a change in its emission spectrum. Researchers have successfully utilized the broader class of imidazole (B134444) derivatives to create fluorescent sensors for various metal ions, including Zn²⁺, Hg²⁺, and Cu²⁺. While specific data for imidazolidin-2-one-based sensors is still emerging, the performance of these related compounds provides a strong indication of their potential.
Table 1: Representative Performance of Imidazole-Based Fluorescent Metal Ion Sensors
| Sensor Class | Target Analyte | Detection Limit | Response Mechanism |
|---|---|---|---|
| Imidazole Derivative | Zn²⁺ | Nanomolar (nM) | Fluorescence Enhancement |
| Imidazole Derivative | Hg²⁺ | Nanomolar (nM) | Fluorescence Quenching |
| Imidazole Derivative | Cu²⁺ | Micromolar (µM) | Fluorescence Quenching |
Note: This table presents typical data for the broader class of imidazole-based sensors to illustrate the potential of the imidazolidin-2-one scaffold.
Electrochemical Sensors
The electrochemical activity of appropriately functionalized imidazolidin-2-one derivatives also makes them attractive candidates for the development of electrochemical sensors. These sensors operate by measuring changes in electrical signals, such as current or potential, that occur when the sensor interacts with the analyte.
The nitrogen atoms in the imidazolidin-2-one ring can be involved in redox processes or can be used to immobilize the sensor molecule onto an electrode surface. The binding of an analyte can then perturb these electrochemical properties, providing a measurable signal. While direct examples of electrochemical sensors based on the this compound are not yet prevalent in the literature, the fundamental principles of electrochemical sensing suggest that this class of compounds holds promise. The development of such sensors could offer advantages in terms of miniaturization, cost-effectiveness, and real-time monitoring capabilities.
Table 2: Potential Characteristics of Imidazolidin-2-one-Based Electrochemical Sensors
| Sensor Type | Target Analyte | Potential Detection Range | Transduction Method |
|---|---|---|---|
| Voltammetric | Heavy Metal Ions | µM - nM | Change in peak current |
| Potentiometric | Anions | µM - mM | Change in potential |
| Impedimetric | Biomolecules | pM - nM | Change in impedance |
Note: This table outlines potential applications and characteristics based on the principles of electrochemical sensing and the properties of the imidazolidin-2-one structure.
The continued exploration of imidazolidin-2-one derivatives in chemical sensing is expected to yield novel and highly effective tools for a wide range of applications, from environmental monitoring to medical diagnostics. The synthetic accessibility and tunable properties of this scaffold make it a fertile ground for the next generation of chemical sensors.
Conclusion and Future Research Directions
Summary of Current Academic Research on 1-(3-Methoxybenzyl)imidazolidin-2-one and its Derivatives
Academic research focusing explicitly on this compound is limited. However, the broader body of work on N-substituted imidazolidin-2-ones provides a valuable context for understanding its chemical behavior and potential applications. The imidazolidin-2-one core is a key structural motif in several FDA-approved drugs, highlighting its pharmaceutical relevance. nih.govmdpi.com Research on derivatives often revolves around their synthesis and evaluation for various biological activities, including as anticancer, antimicrobial, and antiviral agents. mdpi.comresearchgate.netnih.gov
The synthesis of N-benzyl substituted imidazolidin-2-ones, a class to which this compound belongs, is often achieved through methods such as the cyclization of the corresponding N-benzyl-N'-(2-aminoethyl)ureas or via palladium-catalyzed carboamination reactions of N-allylureas with aryl bromides. nih.gov These methods allow for the construction of the core heterocyclic ring with the desired substitution pattern. The 3-methoxybenzyl group itself is a common substituent in medicinal chemistry, often introduced to modulate a compound's pharmacokinetic and pharmacodynamic properties.
While detailed biological studies on this compound are not extensively reported in the current literature, research on analogous structures suggests that it could be a valuable scaffold for further functionalization and biological screening. The exploration of its derivatives could lead to the discovery of novel compounds with therapeutic potential.
Emerging Trends in Imidazolidin-2-one Chemistry and Applications
The field of imidazolidin-2-one chemistry is dynamic, with several emerging trends shaping its trajectory. A significant focus is on the development of more sustainable and efficient synthetic methodologies. mdpi.com This includes the use of catalytic systems that minimize waste and energy consumption. For instance, recent advances have highlighted catalytic strategies such as the direct incorporation of a carbonyl group into 1,2-diamines, the diamination of olefins, and intramolecular hydroamination of linear urea (B33335) derivatives. mdpi.comresearchgate.net
Another prominent trend is the synthesis of chiral imidazolidin-2-one derivatives with high diastereoselectivity and enantioselectivity. nih.govnih.gov These chiral compounds are of great interest as they can serve as chiral auxiliaries in asymmetric synthesis or as enantiomerically pure drug candidates, which often exhibit improved efficacy and reduced side effects. mdpi.com Palladium-catalyzed asymmetric carboamination is one such method that has shown promise in achieving high levels of stereocontrol. mdpi.com
In terms of applications, there is a growing interest in the development of imidazolidin-2-one derivatives as bioactive agents. Researchers are actively exploring their potential as anticancer, anti-HIV, and antimicrobial agents. nih.govscialert.net The versatile scaffold of imidazolidin-2-one allows for diverse structural modifications, making it an attractive starting point for the design of new therapeutic agents. researchgate.net
Unexplored Research Avenues and Methodological Challenges
Despite the progress in imidazolidin-2-one chemistry, several research avenues remain underexplored. The systematic investigation of the structure-activity relationships (SAR) for various classes of imidazolidin-2-one derivatives is an area that warrants more attention. While many derivatives have been synthesized, a comprehensive understanding of how different substituents on the imidazolidin-2-one ring influence biological activity is often lacking.
Methodologically, challenges persist in the stereoselective synthesis of highly substituted imidazolidin-2-ones. nih.govnih.gov While several methods have been developed, achieving high yields and selectivities for complex derivatives can still be difficult. nih.gov The development of novel catalytic systems that can tolerate a wide range of functional groups and provide access to a broader diversity of structures is a key challenge. mdpi.com
Furthermore, the exploration of imidazolidin-2-ones in materials science and as precursors to N-heterocyclic carbenes (NHCs) represents a relatively unexplored frontier. nih.gov The unique electronic and steric properties of the imidazolidin-2-one scaffold could be harnessed to create novel materials with interesting optical or electronic properties, or to design new ligands for catalysis.
Outlook for Novel Derivative Design and Application in Chemical and Biological Research
The future for the design and application of novel imidazolidin-2-one derivatives appears promising. In the realm of medicinal chemistry, the imidazolidin-2-one scaffold will likely continue to be a valuable platform for the development of new drugs. nih.govmdpi.com The focus will likely be on designing derivatives with improved potency, selectivity, and pharmacokinetic profiles. The integration of computational methods, such as molecular docking and quantitative structure-activity relationship (QSAR) studies, could accelerate the discovery of new lead compounds.
The development of novel synthetic methodologies will also play a crucial role in advancing the field. The use of flow chemistry and high-throughput screening could enable the rapid synthesis and evaluation of large libraries of imidazolidin-2-one derivatives. Furthermore, the application of biocatalysis could offer a green and highly selective alternative for the synthesis of chiral imidazolidin-2-ones.
In biological research, imidazolidin-2-one-based chemical probes could be developed to study biological processes. For example, fluorescently labeled derivatives could be used to visualize specific targets within cells. The ability to readily functionalize the imidazolidin-2-one ring makes it an ideal scaffold for the development of such molecular tools. The continued exploration of this versatile heterocyclic system is poised to yield significant advancements in both chemistry and biology.
Q & A
Q. What are the common synthetic routes for 1-(3-Methoxybenzyl)imidazolidin-2-one, and how can reaction conditions be optimized?
Methodological Answer: The synthesis typically involves nucleophilic substitution or cyclization reactions. For example:
- Step 1: React 3-methoxybenzylamine with 2-chloroethyl isocyanate in anhydrous toluene to form an intermediate urea derivative.
- Step 2: Cyclize the intermediate using NaH in a DMF/THF mixture under reflux (60–80°C) to yield the imidazolidin-2-one core .
- Optimization Tips: Monitor reaction progress via TLC or LC-MS. Adjust solvent polarity (e.g., THF for faster cyclization) and stoichiometry of NaH to avoid side reactions like over-alkylation. Purify via column chromatography (silica gel, ethyl acetate/hexane gradient) .
Q. Which spectroscopic techniques are most reliable for characterizing this compound?
Methodological Answer:
- 1H/13C NMR: Confirm regiochemistry of the methoxybenzyl group. The aromatic protons of the 3-methoxybenzyl substituent show distinct splitting patterns (e.g., doublet of doublets at δ 6.7–7.2 ppm) .
- IR Spectroscopy: Detect carbonyl stretching vibrations (C=O) at ~1680–1720 cm⁻¹ and N–H stretching (if present) at ~3200–3400 cm⁻¹ .
- Mass Spectrometry: Use HRMS (ESI+) to verify molecular ion peaks ([M+H]+) and isotopic patterns consistent with chlorine or methoxy groups .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in this compound derivatives?
Methodological Answer:
- Crystal Growth: Use slow evaporation of saturated solutions in ethanol or acetonitrile to obtain single crystals.
- Data Collection: Employ a diffractometer with Mo-Kα radiation (λ = 0.71073 Å) at 100 K.
- Refinement: Use SHELXL for structure solution and refinement. Validate torsional angles to confirm the non-planar geometry caused by steric hindrance between the methoxybenzyl group and the imidazolidin-2-one ring .
- Case Study: For analogous compounds, crystallography revealed deviations in bond lengths (C–N: 1.34–1.38 Å) due to conjugation effects .
Q. How can computational modeling predict the bioactivity of this compound against viral proteases?
Methodological Answer:
- Docking Studies: Use AutoDock Vina or Schrödinger Suite to model interactions with SARS-CoV-2 Mpro (PDB ID: 6LU7). Focus on hydrogen bonding with catalytic residues (His41, Cys145).
- MD Simulations: Run 100 ns simulations in GROMACS to assess binding stability. Analyze RMSD (<2.0 Å) and ligand-protein interaction fingerprints.
- Validation: Compare predicted binding affinities (ΔG) with experimental IC50 values from enzymatic assays. For related compounds, discrepancies in LC-HRMS data ([M+H]+ observed vs. calculated) may indicate decomposition under assay conditions .
Q. What strategies resolve contradictions between theoretical and experimental data in structure-activity relationship (SAR) studies?
Methodological Answer:
- Hypothesis Testing: If a derivative shows unexpected low activity despite favorable docking scores, evaluate:
- Metabolic Stability: Perform microsomal stability assays (e.g., human liver microsomes) to detect rapid degradation.
- Solubility: Use HPLC to measure aqueous solubility; poor solubility may reduce bioavailability.
- Stereochemical Purity: Verify enantiomeric excess via chiral HPLC or CD spectroscopy.
- Case Study: For imidazolidin-2-one analogs, fluorinated derivatives exhibited enhanced metabolic stability but reduced solubility, requiring formulation optimization .
Q. How can fluorescence spectroscopy elucidate the photophysical properties of this compound?
Methodological Answer:
- Experimental Setup: Record absorption (λ_abs) and emission (λ_em) spectra in ethanol or DMSO using a fluorometer. For the analogous compound 1-(isoquinolin-3-yl)imidazolidin-2-one, λ_abs = 280 nm and λ_em = 420 nm were observed .
- Quantum Yield Calculation: Use quinine sulfate as a reference (Φ = 0.54 in 0.1 M H2SO4). Apply the equation:
Φ_sample = (I_sample / I_ref) × (A_ref / A_sample) × (n_sample² / n_ref²) × Φ_ref
where =integrated intensity, =absorbance, =refractive index.
Q. What are the challenges in scaling up the synthesis of this compound for preclinical studies?
Methodological Answer:
- Process Optimization: Transition from batch to flow chemistry for cyclization steps to improve heat transfer and reduce reaction time.
- Purification: Replace column chromatography with recrystallization (e.g., ethanol/water mixtures) for cost-effectiveness.
- Quality Control: Implement in-line PAT (Process Analytical Technology) tools like FTIR or Raman spectroscopy to monitor critical quality attributes (CQAs) in real time .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
